N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-2,2-dimethylpropanamide
Description
N-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-2,2-dimethylpropanamide is a structurally complex compound featuring a piperazine ring substituted with a 2-fluorophenyl group, a thiophen-2-yl moiety, and a 2,2-dimethylpropanamide side chain. This molecule combines arylpiperazine and thiophene pharmacophores, which are commonly associated with central nervous system (CNS) activity, particularly targeting serotonin and dopamine receptors . The 2-fluorophenyl group enhances receptor binding affinity and metabolic stability, while the thiophene ring contributes to π-π interactions in biological systems . The bulky 2,2-dimethylpropanamide group likely influences solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3OS/c1-16(24-21(27)22(2,3)4)20(19-10-7-15-28-19)26-13-11-25(12-14-26)18-9-6-5-8-17(18)23/h5-10,15-16,20H,11-14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUDAJSPKIWIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and structurally related analogs from the evidence:
Structural and Functional Insights
- Piperazine Substitution : The target compound’s 2-fluorophenyl group contrasts with the 4-fluorophenyl (8c), 3-methoxybenzoyl (8h), and trifluoromethylphenyl (RTC1) groups. Fluorine at the ortho position may sterically hinder receptor binding compared to para-substituted analogs .
- Amide vs. Alcohol/Ketone : The 2,2-dimethylpropanamide group in the target compound and 8h contrasts with the alcohol (8c) and ketone (RTC1) functionalities. Branched amides generally enhance metabolic stability compared to linear analogs (e.g., N-(2,4-difluorophenyl)-2-(piperazin-1-yl)propanamide) .
Pharmacological Implications
- Arylpiperazine-thiophene hybrids often exhibit affinity for 5-HT₁A and D₂ receptors. The 2-fluorophenyl group in the target compound may enhance selectivity for serotonin receptors over dopamine receptors compared to trifluoromethyl-substituted RTC1 .
- The 2,2-dimethylpropanamide group could reduce first-pass metabolism relative to compounds with ester or ketone functionalities .
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